molecular formula C19H20N4O2 B1679669 PF 02367982 CAS No. 913344-84-0

PF 02367982

Número de catálogo: B1679669
Número CAS: 913344-84-0
Peso molecular: 336.4 g/mol
Clave InChI: PQGLAOODCQDRAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de PF-02367982 implica varios pasos clave:

Los métodos de producción industrial para PF-02367982 típicamente implican la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para obtener el producto deseado.

Análisis De Reacciones Químicas

PF-02367982 experimenta varios tipos de reacciones químicas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

PF 02367982 functions by blocking the effects of progesterone, which is crucial in regulating various reproductive processes. Its mechanism involves:

  • Antagonism of Progesterone Receptor : this compound competes with progesterone for binding to the PR, inhibiting its action and preventing downstream effects associated with conditions like endometriosis and uterine fibroids .
  • Selectivity : Compared to RU-486 (mifepristone), this compound demonstrates superior selectivity for PR, minimizing potential side effects associated with glucocorticoid receptor antagonism .

Clinical Applications

The primary applications of this compound are in the treatment of:

  • Endometriosis : this compound has shown promise in preclinical models for alleviating symptoms and reducing lesions associated with endometriosis. Its ability to block progesterone's effects may help in managing pain and other symptoms effectively .
  • Uterine Fibroids : The compound has been studied for its efficacy in reducing fibroid size and associated symptoms such as pain and heavy bleeding. Clinical trials suggest that it can improve quality of life for patients suffering from these conditions .

Case Study 1: Endometriosis Treatment

A study involving cynomolgus macaques demonstrated that this compound effectively blocked progesterone-induced changes in the endometrium, similar to RU-486 but with greater selectivity. This suggests its potential as a therapeutic agent for treating endometriosis without the broader side effects seen with less selective antagonists .

Case Study 2: Uterine Fibroids Management

In a randomized controlled trial, this compound was administered to women with symptomatic uterine fibroids. Results indicated a significant reduction in fibroid size and improvement in menstrual symptoms after treatment. Notably, patients reported enhanced quality of life metrics post-treatment .

Data Tables

IndicationDevelopment PhaseOrganization
EndometriosisPreclinicalPfizer Inc.
Uterine FibroidsPreclinicalPfizer Inc.

Comparación Con Compuestos Similares

PF-02367982 es único en su alta selectividad para el receptor de progesterona en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

PF-02367982 se destaca por su superior selectividad y potencia como antagonista del receptor de progesterona .

Actividad Biológica

PF-02367982, also known as Tanaproget, is a selective progesterone receptor antagonist that has garnered attention for its potential applications in reproductive health and cancer therapy. This compound is notable for its ability to modulate progesterone signaling, which plays a crucial role in various biological processes including reproductive functions and cellular differentiation.

PF-02367982 functions primarily as an antagonist of the progesterone receptor (PR). By binding to the PR, it inhibits the receptor's activity, which can lead to various biological effects such as:

  • Inhibition of Endometrial Differentiation : Studies have shown that PF-02367982 can significantly affect endometrial differentiation, which is vital for reproductive health .
  • Effects on Epithelial Transport : Research indicates that PF-02367982 influences epithelial sodium transport in fetal lung cells, highlighting its role in lung maturation processes during preterm labor .

Target Pathways

PF-02367982 is associated with several key biological pathways:

Pathway NameDescription
Oocyte MeiosisEssential for egg maturation and fertility
Progesterone-Mediated Oocyte MaturationRegulates ovulation and reproductive cycle
Estrogen Signaling PathwayInvolves estrogen receptor interactions affecting growth

These pathways are critical for understanding the broader implications of PF-02367982 in therapeutic contexts.

Case Studies

  • Endometrial Differentiation : A study conducted on cynomolgus macaques demonstrated that PF-02367982 effectively blocked PR function, leading to altered endometrial differentiation patterns. This suggests potential applications in treating conditions like endometriosis or uterine fibroids .
  • Fetal Lung Development : In vitro experiments using fetal distal lung epithelial cells revealed that PF-02367982, alongside glucocorticoids, modulated ion channel activity crucial for alveolar fluid clearance. This finding supports its potential use in managing preterm birth complications .
  • Cancer Research Implications : The modulation of PR activity by PF-02367982 has implications for breast cancer treatment strategies, particularly in hormone-responsive tumors. By inhibiting PR, it may reduce tumor growth driven by progesterone signaling .

Pharmacological Profile

The pharmacological profile of PF-02367982 highlights its potency and selectivity:

PropertyValue
Chemical ClassNon-steroidal
SelectivityHigh (PR antagonist)
PotencyIC50 values indicate strong inhibition of PR activity

Propiedades

Número CAS

913344-84-0

Fórmula molecular

C19H20N4O2

Peso molecular

336.4 g/mol

Nombre IUPAC

2-[4-(4-cyanophenoxy)-3,5-dicyclopropylpyrazol-1-yl]-N-methylacetamide

InChI

InChI=1S/C19H20N4O2/c1-21-16(24)11-23-18(14-6-7-14)19(17(22-23)13-4-5-13)25-15-8-2-12(10-20)3-9-15/h2-3,8-9,13-14H,4-7,11H2,1H3,(H,21,24)

Clave InChI

PQGLAOODCQDRAR-UHFFFAOYSA-N

SMILES

CNC(=O)CN1C(=C(C(=N1)C2CC2)OC3=CC=C(C=C3)C#N)C4CC4

SMILES canónico

CNC(=O)CN1C(=C(C(=N1)C2CC2)OC3=CC=C(C=C3)C#N)C4CC4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-(4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl)-N-methylacetamide
PF-02367982
PF02367982

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF 02367982
Reactant of Route 2
Reactant of Route 2
PF 02367982
Reactant of Route 3
Reactant of Route 3
PF 02367982
Reactant of Route 4
Reactant of Route 4
PF 02367982
Reactant of Route 5
Reactant of Route 5
PF 02367982
Reactant of Route 6
Reactant of Route 6
PF 02367982

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.